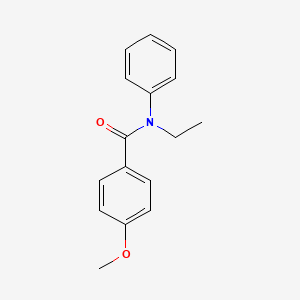

![molecular formula C16H18N4O4S B5567913 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecules. The synthetic route typically includes reactions like acetylation, cyclization, and substitution. For example, compounds with related structures have been synthesized through reactions involving acetyl chloride, thiourea, and various aromatic aldehydes in the presence of catalysts and solvents like ethanol and benzene, leading to the formation of dihydropyrazoles, thiadiazoles, and triazoles (Wang et al., 2010; Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity in the compound. For instance, the structure of synthesized acetamide derivatives has been established using MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).

Chemical Reactions and Properties

Compounds like "2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide" often undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. These reactions are influenced by the presence of functional groups such as acetamide, triazole, and benzodioxol, which can interact with reagents and catalysts, leading to changes in the chemical structure and properties of the compound.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their application and stability. These properties are often determined experimentally through techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, providing insights into the molecular arrangement and intermolecular interactions (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, are defined by the molecular structure of the compound. Functional groups like acetamide and triazole play a significant role in determining these properties. Studies on similar compounds have shown various chemical behaviors, including antibacterial activity, which is attributed to the specific chemical structure and functional groups present in the molecule (Ramalingam et al., 2019).

Scientific Research Applications

Antimicrobial and Antifungal Applications

- A study synthesized compounds related to this chemical and found them to exhibit significant in vitro antibacterial activity against multiple bacterial strains, antifungal activity, and antimycobacterial activity. These compounds were also predicted to have excellent drug-likeness properties (Pandya et al., 2019).

Anticancer Potential

- Research on novel oxadiazole, thiadiazole, and triazole derivatives, closely related to the compound , revealed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds were effective MMP-9 inhibitors, suggesting a potential role in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).

Anticonvulsant Properties

- Certain benztriazoles, structurally similar to the compound of interest, were evaluated for their anticonvulsant activity. They showed promising results in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures test, suggesting potential as anticonvulsant agents (Liu et al., 2016).

Antibacterial Evaluation

- The compound's analogs have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing promising antimicrobial activities at certain concentrations (Rezki, 2016).

Synthesis and Structure-Biological Activities

- Researchers synthesized and evaluated the structure and biological activities of compounds closely related to the compound of interest. These compounds demonstrated antifungal and plant growth regulating activities (Liu et al., 2005).

Antitumor Activity and Molecular Docking Study

- Some novel 3-benzyl-4(3H)quinazolinone analogues, structurally similar to the compound, showed broad-spectrum antitumor activity and were found to be more potent than the positive control used in the study. Molecular docking methodology indicated a similar binding mode to certain known drugs, suggesting potential for therapeutic applications (Al-Suwaidan et al., 2016).

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-(thiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-10-18-19(7-15(21)17-11-4-5-25-8-11)16(22)20(10)12-2-3-13-14(6-12)24-9-23-13/h2-3,6,11H,4-5,7-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPRGHYKQCTYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)

![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)